InChI=1S/C11H14O2S/c1-14-10-7-5-9 (6-8-10)3-2-4-11 (12)13/h5-8H,2-4H2,1H3, (H,12,13)
.
The synthesis of butanoic acid, 4-[(4-methylphenyl)thio]- can be approached through various methods. One common method involves the nucleophilic substitution reaction where a suitable thioether is reacted with butanoic acid derivatives.
Specific parameters such as temperature, reaction time, and solvent choice can vary based on the desired yield and purity of the final product. For instance, reactions may be conducted at elevated temperatures (e.g., 60-80°C) for several hours to ensure complete conversion.
The molecular structure of butanoic acid, 4-[(4-methylphenyl)thio]- can be depicted as follows:
Butanoic acid, 4-[(4-methylphenyl)thio]- can participate in several chemical reactions:
These reactions are significant for modifying the compound's properties or synthesizing derivatives that may exhibit enhanced biological activity.
The mechanism of action for butanoic acid, 4-[(4-methylphenyl)thio]- as a histone deacetylase inhibitor involves:
Studies have shown that this compound can stimulate renal progenitor cell proliferation by modulating gene expression associated with kidney development, indicating its potential therapeutic applications in regenerative medicine and oncology.
Methods such as Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed for characterization and purity analysis.
Butanoic acid, 4-[(4-methylphenyl)thio]- has several important applications:
The systematic identification of this compound adheres strictly to IUPAC conventions established in the Blue Book recommendations (P-6, P-60–65) [9]. Its preferred IUPAC name is 4-[(4-methylphenyl)sulfanyl]butanoic acid, though it is alternatively documented as 4-(p-tolylthio)butyric acid in non-systematic literature. The molecular formula C11H14O2S (molecular weight: 210.29 g/mol) is confirmed across multiple chemical databases and commercial suppliers [3] [8].
CC1=CC=C(C=C1)SCCCC(=O)O
[8] HGFAYEMEDMUNOS-UHFFFAOYSA-N
18850-48-1
(assigned uniquely to this compound) [8] Table 1: Nomenclature and Identifier Summary
System | Identifier |
---|---|
IUPAC Name | 4-[(4-methylphenyl)sulfanyl]butanoic acid |
CAS Number | 18850-48-1 |
Molecular Formula | C11H14O2S |
Molecular Weight | 210.29 g/mol |
MDL Number | MFCD09810322 |
The molecule comprises a linear C4 alkanoic acid chain tethered via a thioether bridge to a p-tolyl ring (4-methylbenzene). This arrangement generates a tetrahedral geometry at the sulfur atom and near-planarity in the aromatic system. The carboxylic acid terminus enables hydrogen bonding and salt formation, while the thioether linkage confers resistance to hydrolytic cleavage compared to oxygen analogs .
The compound emerged during the mid-to-late 20th century amid expanded exploration of sulfur-containing biomimetics and functional materials. Though its precise discovery timeline remains undocumented in available literature, its synthesis aligns with methodological advances in nucleophilic thioetherification and Friedel-Crafts acylations adapted for organosulfur systems [4]. Early routes likely exploited reactions between p-thiocresol and halogenated butanoates—a strategy still reflected in modern protocols requiring elevated temperatures (60–80°C) and polar aprotic solvents .
Its development parallels broader interest in sulfur isosteres of bioactive phenoxy and aryloxy carboxylic acids. Researchers recognized that substituting oxygen with sulfur in pharmacophores could enhance metabolic stability, alter electronic distribution, and improve membrane permeability. This compound thus served as a strategic intermediate for probing structure-activity relationships in medicinal chemistry programs focused on enzyme modulation, particularly histone deacetylases .
Medicinal Relevance
Butanoic acid, 4-[(4-methylphenyl)thio]-, exhibits histone deacetylase (HDAC) inhibitory activity, a mechanism validated in biochemical assays. HDAC inhibition elevates histone acetylation, thereby modulating chromatin structure and transcriptional activation of tumor suppressor genes. Specifically, this compound promotes renal progenitor cell proliferation by derepressing developmental genes—an effect with implications for regenerative medicine and oncology . Its structural motif aligns with known pharmacophores of epigenetic modulators, though unlike clinical HDAC inhibitors (e.g., vorinostat), it incorporates a non-chelating thioether linkage that may alter target engagement kinetics.
Table 2: Key Bioactivity and Research Applications
Application Domain | Mechanism/Effect | Research Significance |
---|---|---|
Epigenetic Modulation | HDAC enzyme inhibition | Alters chromatin architecture and gene expression profiles |
Renal Tissue Regeneration | Stimulates progenitor cell proliferation | Potential for kidney repair strategies |
Cancer Therapeutics | Induces differentiation/apoptosis in malignant cells | Novel chemotherapeutic scaffold development |
Synthetic Versatility
As a bifunctional building block, this acid supports diverse derivatization pathways:
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2